molecular formula C8H7BrO2 B106845 2-Bromo-4-methylbenzoic acid CAS No. 7697-27-0

2-Bromo-4-methylbenzoic acid

Cat. No.: B106845
CAS No.: 7697-27-0
M. Wt: 215.04 g/mol
InChI Key: ZZYYOHPHSYCHQG-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzoic acid, also known as BMBA, is an organic compound that is widely used in scientific research. It is a brominated derivative of benzoic acid and is used in the synthesis of various organic compounds. BMBA has numerous applications in the fields of organic chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

  • Thermochemical Properties and Solubility Analysis : Research on halogenbenzoic acids, including 2-Bromo-4-methylbenzoic acid, has focused on understanding their thermochemical properties. This includes studies on temperature dependences of vapor pressures, melting temperatures, enthalpies of fusion, sublimation, and vaporization. Such studies are crucial for predicting the behavior of these compounds under different conditions and their solubility in various solvents, which is vital for pharmaceutical and chemical industries (Zherikova et al., 2016).

  • Synthesis of Complex Organic Compounds : this compound is used as an intermediate in the synthesis of complex organic molecules. For example, it has been utilized in the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics, highlighting its role in the production of bioactive compounds (Laak & Scharf, 1989).

  • Oxidation Reactions : Studies have explored the oxidation of related compounds, like 2-bromo-m-xylene, to produce derivatives such as 2-Bromo-3-methylbenzoic Acid. Such reactions are important for developing new synthetic routes in organic chemistry (Miyano et al., 1986).

  • Role in Anti-Cancer Drug Synthesis : It serves as a key intermediate in the synthesis of compounds inhibiting thymidylate synthase, which are relevant in anti-cancer drug development (Sheng-li, 2004).

  • Environmental and Microbial Studies : Research has investigated the anaerobic metabolism of related compounds in methanogenic cultures, contributing to our understanding of environmental and microbial processes (Roberts et al., 1990).

  • Spectroscopic and Computational Studies : The molecular structure and properties of derivatives of this compound have been examined through spectroscopic and computational studies. This research is crucial for understanding the electronic properties and reactivity of such compounds (Kumar et al., 2014).

  • Synthesis of Bromophenol Derivatives : Research on the red alga Rhodomela confervoides included the isolation of bromophenol derivatives, demonstrating the compound's role in marine biology and potential pharmacological applications (Zhao et al., 2004).

Safety and Hazards

2-Bromo-4-methylbenzoic acid is classified as a skin irritant and can cause serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 2-Bromo-4-methylbenzoic acid, typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that in the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS .

Properties

IUPAC Name

2-bromo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYYOHPHSYCHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280374
Record name 2-Bromo-4-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7697-27-0
Record name 2-Bromo-4-methylbenzoic acid
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Record name NSC 16629
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Record name 7697-27-0
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Record name 2-Bromo-4-methylbenzoic acid
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Record name 2-Bromo-4-methylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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